molecular formula C16H30N2O2 B6639787 [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

Cat. No. B6639787
M. Wt: 282.42 g/mol
InChI Key: JSUCLVJCACPFIG-UHFFFAOYSA-N
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Description

[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone, also known as HPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPM belongs to the class of piperidine compounds and has a molecular weight of 314.47 g/mol.

Mechanism of Action

[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone exerts its pharmacological effects by interacting with the opioid receptors in the brain and spinal cord. It acts as an agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action results in potent analgesic effects and reduces the development of tolerance and dependence.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the release of inflammatory mediators such as prostaglandins and cytokines. This compound also enhances the release of endogenous opioids, which further contributes to its analgesic effects.

Advantages and Limitations for Lab Experiments

[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is highly potent and exhibits a long duration of action. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has certain limitations, including its potential for abuse and the risk of developing tolerance and dependence.

Future Directions

There are several future directions for research on [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound for clinical use.

Synthesis Methods

The synthesis of [1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves the reaction of 4-hydroxybutylpiperidine with 3-methylpiperidin-1-ylmethanone in the presence of a catalyst. The reaction is carried out under controlled conditions and yields pure this compound.

Scientific Research Applications

[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[1-(4-hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-14-5-4-9-18(13-14)16(20)15-6-10-17(11-7-15)8-2-3-12-19/h14-15,19H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUCLVJCACPFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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